molecular formula C14H16O4 B14400682 2,2'-(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-2,5-diyl)diacetic acid CAS No. 88595-51-1

2,2'-(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-2,5-diyl)diacetic acid

Cat. No.: B14400682
CAS No.: 88595-51-1
M. Wt: 248.27 g/mol
InChI Key: VQBZXDIDURNRSL-UHFFFAOYSA-N
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Description

2,2’-(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-2,5-diyl)diacetic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydroindene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-2,5-diyl)diacetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the dimerization of 1,3-cyclopentadiene, followed by a series of functional group transformations to introduce the acetic acid moieties . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products.

Properties

CAS No.

88595-51-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-[9-(carboxymethyl)-4-tricyclo[5.2.1.02,6]deca-3,8-dienyl]acetic acid

InChI

InChI=1S/C14H16O4/c15-13(16)3-7-1-10-8-4-9(6-14(17)18)11(5-8)12(10)2-7/h2,4,8,10-12H,1,3,5-6H2,(H,15,16)(H,17,18)

InChI Key

VQBZXDIDURNRSL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=C(C1C3C2CC(=C3)CC(=O)O)CC(=O)O

Origin of Product

United States

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